S-(1-Phenyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate

Description

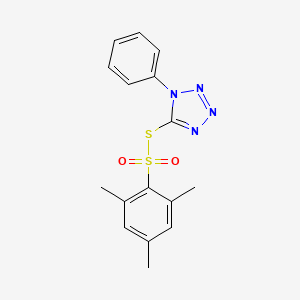

S-(1-Phenyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate is a sulfonothioate derivative characterized by a tetraazole ring substituted with a phenyl group and a 2,4,6-trimethylbenzenesulfonothioate moiety. Its synthesis typically involves nucleophilic substitution reactions between tetraazole thiols and activated sulfonate esters.

Properties

CAS No. |

52065-87-9 |

|---|---|

Molecular Formula |

C16H16N4O2S2 |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

1-phenyl-5-(2,4,6-trimethylphenyl)sulfonylsulfanyltetrazole |

InChI |

InChI=1S/C16H16N4O2S2/c1-11-9-12(2)15(13(3)10-11)24(21,22)23-16-17-18-19-20(16)14-7-5-4-6-8-14/h4-10H,1-3H3 |

InChI Key |

BBAFUKNFYNNPSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)SC2=NN=NN2C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of S-(1-Phenyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate typically involves the reaction of 1-phenyl-1H-tetrazole with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

S-(1-Phenyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonothioate group to a thiol group.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Characteristics

Chemical Formula : C13H14N4O2S

Molecular Weight : 286.34 g/mol

IUPAC Name : S-(1-phenyl-1H-tetrazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate

Anticancer Activity

Recent studies have demonstrated that compounds incorporating the tetrazole moiety exhibit promising anticancer properties. The tetrazole ring is known to enhance biological activity by acting on various cellular pathways.

- Case Study : A derivative of S-(1-Phenyl-1H-tetraazol-5-yl) was tested against several cancer cell lines, including HeLa and MCF-7. Results indicated significant cytotoxicity with IC50 values below 100 µM, suggesting potential for further development as an anticancer agent .

Antimicrobial Properties

The sulfonothioate component contributes to the compound's antimicrobial efficacy.

- Case Study : In vitro assays showed that the compound exhibited activity against multidrug-resistant bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Corrosion Inhibition

The compound has been evaluated for its effectiveness as a corrosion inhibitor in acidic environments.

Mechanism of Action

The mechanism of action of S-(1-Phenyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The sulfonothioate group can undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided (Pharmacopeial Forum PF 43(1), 2017) includes structurally related compounds featuring thiazole or imidazolidinone cores (e.g., thiazol-5-ylmethyl derivatives and ureido-substituted analogs) . While these compounds share sulfonothioate or carbamate functional groups, critical differences exist in their heterocyclic systems and substitution patterns:

Table 1: Structural and Functional Comparison

| Compound Name | Core Heterocycle | Key Functional Groups | Substitution Pattern |

|---|---|---|---|

| S-(1-Phenyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate | 1H-tetrazole | Sulfonothioate, phenyl | 2,4,6-trimethylbenzenesulfonothioate |

| Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-... | Thiazole | Carbamate, ureido, hydroxy | Ethylthiazole, methylbutanamido |

| (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxo... | Oxazolidinone | Benzyl, imidazolidinone, isopropyl | 2-oxooxazolidine, carboxylate |

Key Differences:

- Heterocyclic Core : The tetraazole ring in the target compound is nitrogen-rich and aromatic, whereas thiazole-based analogs (e.g., ) incorporate sulfur and nitrogen, altering electronic properties and hydrogen-bonding capacity .

- Functional Groups: The sulfonothioate group in the target compound provides distinct acidity and nucleophilicity compared to carbamates or ureido groups in thiazole derivatives.

Research Findings:

- Stability: Sulfonothioates like the target compound are generally more hydrolytically stable than sulfonate esters but less stable than carbamates under physiological conditions .

- Biological Activity: Thiazole derivatives in –4 exhibit protease inhibition or antimicrobial activity, whereas tetraazole sulfonothioates are less studied but may act as enzyme inhibitors due to their electron-deficient aromatic systems .

Biological Activity

S-(1-Phenyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a tetraazole ring, which is known for its pharmacological properties. The structure can be represented as follows:

This structure contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of various enzymes and biological pathways. Some key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit xanthine oxidase (XO), which plays a crucial role in purine metabolism and is a target for treating hyperuricemia and gout. The IC50 value for some derivatives in this class was reported as low as 0.031 μM, indicating strong potency against XO .

- Antimicrobial Activity : Various studies have indicated that compounds containing the tetraazole moiety exhibit antimicrobial properties. For instance, related compounds were tested against different strains of bacteria and fungi, showing varying degrees of effectiveness .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its derivatives:

Case Study 1: Xanthine Oxidase Inhibition

A study focused on the design and synthesis of tetraazole derivatives revealed that introducing specific substitutions significantly enhanced XO inhibition. The compound this compound was among those tested, demonstrating an IC50 value comparable to established inhibitors like topiroxostat .

Case Study 2: Antimicrobial Properties

Another investigation examined the antifungal properties of tetraazole derivatives against various Candida species. The results indicated that certain derivatives exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) suggesting potential therapeutic applications in treating fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.